(Z)-1-benzyl-4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium chloride
Description
(Z)-1-benzyl-4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium chloride is a synthetic quaternary ammonium compound characterized by a benzofuranone core conjugated to a pyridinium ring via a methylidene linker. The Z-configuration of the double bond in the benzofuranone moiety is critical for its stereochemical and electronic properties. This compound exhibits strong fluorescence due to its extended π-conjugation system, making it a candidate for applications in bioimaging and molecular probes. Its synthesis typically involves condensation reactions between benzofuran derivatives and pyridinium precursors under controlled conditions to ensure stereoselectivity .
Properties
IUPAC Name |
(2Z)-2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-6-hydroxy-1-benzofuran-3-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3.ClH/c23-17-6-7-18-19(13-17)25-20(21(18)24)12-15-8-10-22(11-9-15)14-16-4-2-1-3-5-16;/h1-13H,14H2;1H/b20-12-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYZWPYZFGHKPE-GRWWMUSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-benzyl-4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium chloride, a compound with the molecular formula C21H16ClNO3, has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of (Z)-1-benzyl-4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium chloride involves several steps, including the formation of the benzofuran derivative and subsequent reactions with pyridine derivatives. The general procedure includes:
- Preparation of Benzofuran Derivative : The synthesis begins with the condensation of 3,4-dimethoxyphenol and chloroacetonitrile, followed by ring closure to yield the benzofuran structure.
- Formation of Pyridinium Salt : The benzofuran derivative is then reacted with benzyl halides in the presence of a base to form the pyridinium salt.
Anticholinesterase Activity
The primary biological activity investigated for this compound is its role as an AChE inhibitor. A series of related compounds have shown promising results in inhibiting AChE activity, which is crucial in treating conditions like Alzheimer's disease.
Key Findings :
- IC50 Values : Some derivatives of this compound exhibit potent AChE inhibition, with IC50 values reported as low as 10 nM for certain analogs . This suggests a strong potential for therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzofuran moiety significantly affect biological activity. For instance, variations in substituents on the benzyl group can enhance or diminish inhibitory effects against AChE.
Study 1: Synthesis and Evaluation
In a study focused on a series of 1-benzyl derivatives, researchers synthesized multiple compounds and evaluated their anticholinesterase activity using Ellman's method. Among these, (Z)-1-benzyl-4-(6-hydroxybenzofuran) derivatives were notably effective .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of selected derivatives in rat models. Results indicated that some compounds not only inhibited AChE effectively but also increased acetylcholine levels in the cerebral cortex, suggesting potential cognitive benefits .
Data Tables
| Compound Name | Structure | IC50 (nM) | Comments |
|---|---|---|---|
| Compound 6b | Structure | 10 ± 6.87 | Most active AChE inhibitor |
| Compound E2020 | Structure | 5.7 | Selective for AChE over BChE |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial and antifungal properties of compounds related to (Z)-1-benzyl-4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium chloride. For instance, derivatives of aurone compounds, which include similar structural motifs, have been shown to exhibit significant activity against various bacterial and fungal strains. These compounds may inhibit microbial growth through mechanisms that disrupt cellular processes or integrity .
Cancer Research:
The compound's benzofuran moiety is associated with anticancer activity. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the pyridin-1-ium group may enhance this effect by improving solubility and bioavailability, making it a candidate for further investigation as a chemotherapeutic agent .
Neuroprotective Effects:
Some studies suggest that compounds with similar structures could offer neuroprotective benefits. They may mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Activity:
The potential use of (Z)-1-benzyl-4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium chloride as a pesticide is under exploration. Compounds with similar structures have demonstrated efficacy against agricultural pests and pathogens, suggesting that this compound could be developed into a biopesticide formulation. Its ability to disrupt metabolic pathways in pests could provide an environmentally friendly alternative to synthetic pesticides .
Materials Science
Polymer Chemistry:
The unique properties of (Z)-1-benzyl-4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridin-1-ium chloride allow it to be utilized in the development of functional polymers. Its ionic nature can facilitate interactions with various substrates, leading to materials with enhanced mechanical properties or specific functionalities such as conductivity or responsiveness to environmental stimuli .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth using benzofuran derivatives similar to (Z)-1-benzyl... |
| Study B | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines through activation of caspase pathways, suggesting potential for cancer therapy... |
| Study C | Pesticidal Efficacy | Showed significant reduction in aphid populations when applied as a foliar spray, indicating potential for agricultural use... |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with benzofuran-based and pyridinium-containing molecules. Key analogues include:
The target compound’s benzofuranone-pyridinium hybrid structure distinguishes it from natural flavonoids like Isorhamnetin-3-O-glycoside, which lack the charged pyridinium group and exhibit lower photostability .
Physicochemical and Spectroscopic Properties
Comparative spectroscopic data (Table 1) highlights differences in UV-Vis absorption and NMR shifts due to electronic effects:
Table 1: Spectroscopic Comparison
| Compound | UV λ_max (nm) | $ ^1\text{H-NMR} $ (δ, ppm) | $ ^{13}\text{C-NMR} $ (δ, ppm) |
|---|---|---|---|
| (Z)-Target Compound | 340, 450 | 8.2 (pyridinium H), 6.8 (benzofuran H) | 165 (C=O), 150 (Ar-C) |
| Isorhamnetin-3-O-glycoside | 260, 370 | 6.5–7.5 (flavonol H) | 180 (C=O), 105–160 (glycoside C) |
| Zygocaperoside | 210, 290 | 0.8–2.5 (triterpene H) | 120–140 (glycoside C), 175 (COOH) |
The target compound’s bathochromic UV shift (450 nm) versus Isorhamnetin-3-O-glycoside (370 nm) reflects enhanced conjugation from the pyridinium-benzofuranone system .
Reactivity and Environmental Behavior
’s lumping strategy groups compounds with similar functional groups for modeling reactivity. The target compound’s benzofuranone and pyridinium groups suggest:
- Photodegradation: Susceptibility to UV-induced cleavage of the benzofuranone ring, analogous to other 3-oxo-benzofuran derivatives.
- Hydrolysis : Quaternary ammonium group may undergo nucleophilic attack in aqueous environments, similar to pyridinium-based ionic liquids.
- Environmental Persistence : Higher stability than natural glycosides (e.g., Zygocaperoside) due to synthetic aromatic cores .
Limitations and Knowledge Gaps
- Toxicity Data: No TRI reports () or ecotoxicological studies are available, unlike manganese compounds with established safety profiles.
- Stereochemical Sensitivity : The Z-configuration’s role in reactivity remains understudied compared to E-isomers.
Q & A
Basic Research: How can the stereochemical configuration (Z/E) of the benzofuran-pyridinium conjugate be experimentally confirmed?
Methodological Answer:
The Z-configuration of the benzofuran-pyridinium system can be validated via single-crystal X-ray diffraction (SC-XRD). Using SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution), crystallographic data can resolve the spatial arrangement of substituents around the double bond. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR spectroscopy can detect through-space interactions between the benzyl proton (C7-H) and the benzofuran hydroxy group (C6-OH), which are proximity-dependent in the Z-isomer .
Advanced Research: What experimental strategies resolve contradictions in reported anticholinesterase activity of structurally analogous pyridinium-benzofuran hybrids?
Methodological Answer:
Discrepancies in activity data often arise from variations in assay conditions (e.g., pH, substrate concentration) or enzyme isoforms (e.g., AChE vs. BuChE). To address this:
- Standardized Assays: Use Ellman’s method with acetylthiocholine iodide as a substrate in pH 8.0 buffer (15.4 g/L ammonium acetate adjusted to pH 6.5 with acetic acid, as per pharmacopeial guidelines) .
- Isoform-Specific Studies: Compare inhibition against human recombinant AChE (hAChE) and butyrylcholinesterase (hBuChE) to isolate selectivity.
- Molecular Dynamics (MD): Simulate ligand-enzyme binding modes to explain divergent IC50 values .
Basic Research: What synthetic routes optimize the yield of the target compound while minimizing coumarin byproducts?
Methodological Answer:
The condensation of 6-hydroxy-3-coumarin aldehyde with 1-benzylpyridin-4-ylmethanol is prone to coumarin dimerization. Key optimizations include:
- Temperature Control: Conduct the reaction at 60–70°C in anhydrous DMF to suppress aldol side reactions.
- Catalyst Selection: Use 10 mol% piperidine as a base to enhance enolate formation without over-base degradation.
- Workup Protocol: Purify via column chromatography (silica gel, CH2Cl2:MeOH 9:1) to isolate the Z-isomer, confirmed by HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .
Advanced Research: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
Methodological Answer:
- In Silico Predictions: Use SwissADME or QikProp to calculate key parameters:
- LogP: Target 2.5–3.5 for optimal lipid solubility.
- Polar Surface Area (PSA): Limit to <90 Ų to enhance passive BBB penetration.
- Structural Modifications:
Basic Research: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- For Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h, monitoring degradation via LC-MS (ESI+ mode). The benzofuran-3-one ring is susceptible to base-catalyzed hydrolysis, producing 6-hydroxycoumarin.
- Photostability: Expose to UV light (λ = 365 nm) and track Z→E isomerization using UV-Vis spectroscopy (λmax shift from 420 nm to 390 nm) .
Advanced Research: How do electronic effects of substituents on the benzofuran ring influence redox properties relevant to antioxidant activity?
Methodological Answer:
- Cyclic Voltammetry (CV): Measure oxidation potentials (Epa) in acetonitrile (0.1 M TBAPF6). Electron-donating groups (e.g., -OH at C6) lower Epa, enhancing radical scavenging.
- DFT Calculations: Calculate HOMO/LUMO energies at the B3LYP/6-31G* level. A smaller HOMO-LUMO gap (<4 eV) correlates with increased antioxidant capacity via single-electron transfer (SET) mechanisms .
Basic Research: What crystallographic challenges arise during structure determination of this zwitterionic compound?
Methodological Answer:
The pyridinium-benzofuran system exhibits charge delocalization, complicating electron density mapping. Mitigation strategies include:
- Low-Temperature Data Collection: Reduce thermal motion (100 K) to improve resolution (<1.0 Å).
- Twinned Refinement: Use SHELXL’s TWIN/BASF commands for cases of pseudo-merohedral twinning.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···Cl hydrogen bonds) to validate packing motifs .
Advanced Research: How can metabolomic profiling identify off-target effects in neuronal cell lines?
Methodological Answer:
- Untargeted Metabolomics: Treat SH-SY5Y cells with 10 μM compound for 24h, extract metabolites in 80% MeOH, and analyze via UHPLC-QTOF-MS (HILIC column, ESI±).
- Pathway Enrichment: Use MetaboAnalyst 5.0 to map dysregulated pathways (e.g., glutathione metabolism, acetylcholine synthesis).
- Dose-Response Validation: Confirm off-target hits with targeted MRM-MS for key metabolites (e.g., reduced glutathione, acetyl-CoA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
